

(4-Aminophenyl)(morpholino)methanone CAS 51207-86-4 characterization

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Compound of Interest

Compound Name:	(4-Aminophenyl) (morpholino)methanone
Cat. No.:	B122155

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An In-depth Technical Guide to the Characterization of **(4-Aminophenyl)(morpholino)methanone** (CAS 51207-86-4)

Foreword: A Practical Framework for Compound Validation

In the landscape of pharmaceutical research and development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. The compound **(4-aminophenyl)(morpholino)methanone** serves as a critical building block, notably as a key intermediate in the synthesis of Rivaroxaban, an anticoagulant medication.^{[1][2]} Its purity and structural integrity are paramount, as any deviation can propagate through the synthetic pathway, impacting the final active pharmaceutical ingredient's (API) safety and efficacy.

This guide eschews a simple recitation of data. Instead, it offers a holistic, field-proven methodology for the comprehensive characterization of **(4-aminophenyl)(morpholino)methanone**. We will delve into the causality behind our analytical choices, presenting a self-validating system of protocols designed for the discerning scientist. From synthesis to final purity assessment, each step is detailed with the precision and practical insight required in a modern drug development setting.

Compound Identity and Physicochemical Profile

(4-Aminophenyl)(morpholino)methanone, also known as 4-(morpholin-4-ylcarbonyl)aniline, is an aromatic amine derivative.^[3] Its core structure consists of a p-aminobenzoyl group attached to a morpholine ring via an amide linkage.

Caption: 2D Structure of **(4-Aminophenyl)(morpholino)methanone**.

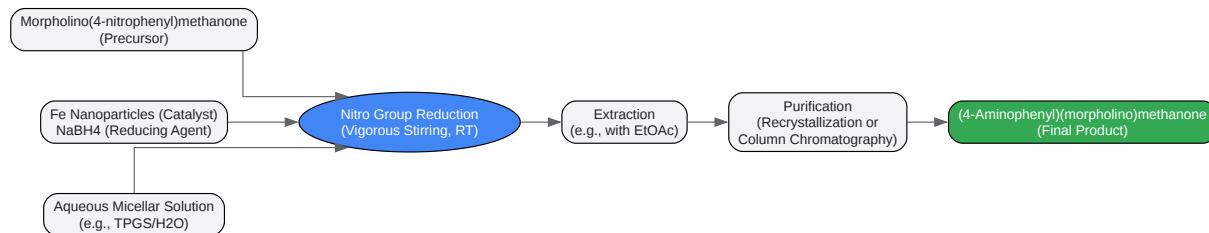
A foundational understanding begins with its fundamental physicochemical properties, which influence everything from handling and storage to its behavior in analytical systems.

Property	Value	Source
CAS Number	51207-86-4	[4]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[4]
Molecular Weight	206.24 g/mol	[4]
Melting Point	~129.31 °C	[3]
Boiling Point	~343.4 - 365.01 °C (Predicted)	[3]
Density	~1.18 g/cm ³ (Predicted)	[3]
Water Solubility	9328.53 mg/L (Predicted)	[3]
Appearance	White to light brown solid	[2]
SMILES	C1COCCN1C(=O)C2=CC=C(C=C2)N	[4]
InChIKey	WEHVQIQNGXWTME-UHFFFAOYSA-N	[3]

Synthesis and Purification: Establishing a Quality Baseline

The most direct and common laboratory-scale synthesis involves the reduction of its nitro-precursor, morpholino(4-nitrophenyl)methanone.^{[5][6]} This approach is favored for its high yield and relatively clean conversion. The choice of reducing agent is critical; while various systems exist, catalytic hydrogenation or the use of metal/acid combinations are common. A sustainable

method utilizing iron nanoparticles and sodium borohydride in an aqueous medium has proven highly effective, achieving near-quantitative yields.[5][6]



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Caption: Workflow for the synthesis of the target compound.

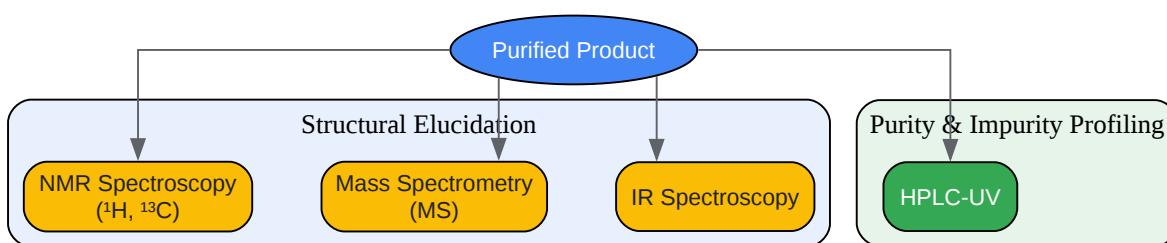
Protocol 2.1: Synthesis via Nitro Group Reduction

- Rationale: This protocol is based on a green chemistry approach that minimizes organic solvent use in the primary reaction step and operates at room temperature.[6]
- Step 1: Catalyst Suspension Preparation: In a round-bottom flask, suspend iron nanoparticles (e.g., 6 mg) in an aqueous solution of 2 wt% TPGS-750-M (1.0 mL).
- Step 2: Activation: Add sodium borohydride (NaBH₄, ~1.5 mmol) to the suspension. The mixture will turn black, indicating catalyst activation, accompanied by hydrogen gas evolution. Stir for several seconds.
- Step 3: Substrate Addition: To the activated catalyst suspension, add morpholino(4-nitrophenyl)methanone (~0.5 mmol).
- Step 4: Reaction: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes).[5]

- Step 5: Work-up: Upon completion, add a minimal amount of ethyl acetate (EtOAc) and stir gently. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.
- Step 6: Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Step 7: Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product with high purity.

Comprehensive Analytical Characterization

A multi-technique approach is non-negotiable for unambiguous structure confirmation and purity assessment. Each technique provides a unique and complementary piece of the puzzle.



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Caption: A multi-faceted workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol 3.1.1: NMR Sample Preparation and Analysis

- Step 1: Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

- Step 2: Instrument Setup: Acquire the spectra on a 400 MHz or higher spectrometer.
- Step 3: ^1H NMR Acquisition: Acquire the proton spectrum using standard parameters. The chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
- Step 4: ^{13}C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence.

Expected NMR Data Interpretation: The expected chemical shifts are inferred from closely related structures and general principles.[\[7\]](#)[\[8\]](#)

Table 3.1.2: Predicted ^1H NMR Signals (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.9-7.1	Doublet	2H	Ar-H (ortho to -C=O)	Aromatic protons deshielded by the carbonyl group.
~ 6.5-6.7	Doublet	2H	Ar-H (ortho to -NH ₂)	Aromatic protons shielded by the electron-donating amino group.
~ 5.1	Broad Singlet	2H	-NH ₂	Exchangeable protons of the primary amine.
~ 3.5-3.9	Multiplet	8H	Morpholine -CH ₂	Protons on the morpholine ring, often appearing as two broad or complex signals.

Table 3.1.3: Predicted ^{13}C NMR Signals (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 166	C=O	Carbonyl carbon of the amide.
~ 147	Ar-C (C-NH ₂)	Aromatic carbon attached to the electron-donating amino group.
~ 130	Ar-C (C-C=O)	Quaternary aromatic carbon attached to the carbonyl.
~ 126	Ar-CH	Aromatic methine carbons ortho to the carbonyl.
~ 114	Ar-CH	Aromatic methine carbons ortho to the amino group.
~ 67	O-CH ₂ (Morpholine)	Morpholine carbons adjacent to oxygen.
~ 42-48	N-CH ₂ (Morpholine)	Morpholine carbons adjacent to the amide nitrogen, potentially split into two signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Protocol 3.2.1: IR Spectrum Acquisition (KBr Pellet Method)

- Step 1: Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
- Step 2: Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
- Step 3: Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

- Step 4: Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm^{-1} .

Table 3.2.2: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
2950 - 2850	C-H Stretch (aliphatic)	Morpholine Ring
1640 - 1610	C=O Stretch (amide)	Tertiary Amide
1600 - 1450	C=C Stretch	Aromatic Ring
1280 - 1240	C-N Stretch	Aryl Amine & Amide
1120 - 1110	C-O-C Stretch (asymmetric)	Morpholine Ether

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.

Protocol 3.3.1: MS Analysis (Electrospray Ionization - ESI)

- Step 1: Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Step 2: Analysis: Infuse the solution directly into the ESI source of the mass spectrometer.
- Step 3: Data Acquisition: Acquire the mass spectrum in positive ion mode. The acidic nature of the mobile phase protonates the basic amine and amide sites.

Table 3.3.2: Expected Mass Spectrometry Data

m/z	Ion
207.11	[M+H] ⁺
229.09	[M+Na] ⁺
206.10	[M] ⁺

The observation of the protonated molecular ion $[M+H]^+$ at m/z 207.11 provides strong evidence for the compound's identity and molecular formula.[\[9\]](#)

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds and profiling any potential impurities.[\[10\]](#)[\[11\]](#) The goal is to develop a method that separates the main compound from any starting materials, by-products, or degradation products.

Protocol 3.4.1: Reversed-Phase HPLC Method

- **Rationale:** A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar aromatic compounds. A gradient elution is employed to ensure that both more and less polar impurities are eluted and detected.
- **Step 1: Sample Preparation:** Prepare a stock solution of the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.
- **Step 2: HPLC System Configuration:**
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 1.0 mL/min

- Detector: UV at 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 °C
- Step 3: Gradient Elution:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B (re-equilibration)
- Step 4: Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity using the area percent method. According to ICH guidelines, any impurity exceeding 0.1% should be identified and quantified.[12]

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity. The following guidelines are derived from available Safety Data Sheets (SDS).[13][14][15]

- Hazard Identification:
 - The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or goggles.[16]
 - Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[16]

- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[15]
- Handling:
 - Avoid contact with skin, eyes, and clothing.[14]
 - Wash hands thoroughly after handling.[16]
- Storage:
 - Store in a tightly closed container in a cool, dark, and dry place.[4]
 - For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]

Conclusion

The characterization of **(4-aminophenyl)(morpholino)methanone** is a systematic process that relies on the synergistic application of spectroscopic and chromatographic techniques. By following the detailed protocols within this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this vital intermediate. This rigorous, evidence-based approach ensures the quality of the material, forming a solid foundation for its subsequent use in complex synthetic endeavors and contributing to the overall safety and reliability of the final pharmaceutical product.

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